N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919287
InChI:
InChI=1S/C23H28N2O3/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16-
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C
Molecular Formula:
C23H28N2O3
Molecular Weight:
380.5 g/mol
N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
CAS No.:
Cat. No.: VC0919287
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O3 |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-[(Z)-3-(azocan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C23H28N2O3/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16- |
| Standard InChI Key | HOTSWZSERKGGJT-PGMHBOJBSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCCCCCC3)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator